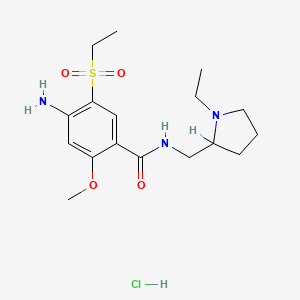

Amisulpride hydrochloride

Description

Properties

IUPAC Name |

4-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]-5-ethylsulfonyl-2-methoxybenzamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27N3O4S.ClH/c1-4-20-8-6-7-12(20)11-19-17(21)13-9-16(25(22,23)5-2)14(18)10-15(13)24-3;/h9-10,12H,4-8,11,18H2,1-3H3,(H,19,21);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFOYXFDTUMXXFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCCC1CNC(=O)C2=CC(=C(C=C2OC)N)S(=O)(=O)CC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28ClN3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81342-13-4 | |

| Record name | Amisulpride hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081342134 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AMISULPRIDE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TC6N8QV7QO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Amisulpride Hydrochloride: A Technical Guide to its Synthesis and Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amisulpride (B195569) is an atypical antipsychotic of the benzamide (B126) class, distinguished by its selective antagonism of dopamine (B1211576) D2 and D3 receptors. This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of amisulpride hydrochloride. It details a common synthetic pathway, including experimental protocols for key steps, and presents quantitative pharmacological and clinical data in a structured format. Furthermore, this document includes visualizations of the core signaling pathway, a representative experimental workflow, and the logical framework of its dose-dependent pharmacology to facilitate a deeper understanding for researchers and professionals in drug development.

Discovery and Development

Amisulpride was first introduced by the French pharmaceutical company Sanofi-Aventis in the 1990s.[1] It emerged from research into substituted benzamides, a class of compounds known for their dopamine receptor blocking activity. The primary goal was to develop an antipsychotic with efficacy against both the positive and negative symptoms of schizophrenia, while minimizing the extrapyramidal side effects associated with earlier typical antipsychotics.

The key innovation in the development of amisulpride was the discovery of its unique dose-dependent receptor pharmacology.[2] Researchers found that at low doses, it preferentially blocks presynaptic dopamine D2/D3 autoreceptors, leading to an increase in dopamine transmission, which is thought to alleviate negative symptoms and depression.[2][3] At higher doses, it acts as a conventional postsynaptic D2/D3 antagonist, which is effective in treating the positive symptoms of psychosis.[2][3]

Following the expiration of its patent around 2008, generic formulations of amisulpride became more widely available.[1] More recently, research has focused on exploiting the differential activities of its enantiomers. A non-racemic formulation, SEP-4199, with an 85:15 ratio of aramisulpride ((R)-amisulpride) to esamisulpride ((S)-amisulpride), is under investigation to optimize the balance between serotonin (B10506) 5-HT7 and dopamine D2 receptor antagonism for the treatment of mood disorders.

Synthesis Pathway

The synthesis of amisulpride hydrochloride is a multi-step process that can be achieved through various routes. A prevalent and illustrative pathway commences with 4-aminosalicylic acid and proceeds through the key intermediates 4-amino-5-(ethylsulfonyl)-2-methoxybenzoic acid and 2-(aminomethyl)-1-ethylpyrrolidine (B195583).[4][5]

A representative synthetic scheme is outlined below:

Step 1: Synthesis of 4-amino-2-methoxy-5-(ethylsulfonyl)benzoic acid (Intermediate 1)

This intermediate is synthesized from 4-aminosalicylic acid through a sequence of reactions including methylation, thiocyanation, ethylation, and oxidation.[4][6]

Step 2: Synthesis of 2-(aminomethyl)-1-ethylpyrrolidine (Intermediate 2)

This chiral amine can be prepared from (S)-proline through N-ethylation followed by reduction of the carboxylic acid to the corresponding amine.[]

Step 3: Condensation and Salt Formation to Yield Amisulpride Hydrochloride

The final step involves the condensation of the carboxylic acid (Intermediate 1) with the amine (Intermediate 2) to form the amide bond, followed by conversion to the hydrochloride salt.[8]

Experimental Protocols

Synthesis of 4-amino-5-(ethylsulfonyl)-2-methoxybenzoic acid:

A detailed experimental protocol for the synthesis of this key intermediate has been described.[4] The process involves the oxidation of methyl 4-amino-5-(ethylthio)-2-methoxybenzoate using 30% hydrogen peroxide in isopropyl alcohol with a catalytic amount of sodium tungstate (B81510) at 40-45 °C for 3-4 hours. After cooling and quenching with sodium thiosulfate, the resulting ester is hydrolyzed in situ with sodium hydroxide (B78521) at 60-65 °C for 2-3 hours. The reaction mixture is then cooled, and the pH is adjusted to 4.0-4.5 with dilute hydrochloric acid to precipitate the product. The isolated solid is purified by diafiltration to yield the desired product with a purity of 99% and a yield of 82%.[4]

Synthesis of (S)-2-(aminomethyl)-1-ethylpyrrolidine:

The synthesis of this chiral intermediate can be achieved through various methods. One common approach involves the reductive amination of 1-ethylpyrrolidine-2-carbaldehyde.[9] Alternatively, it can be prepared from L-proline, which is first N-ethylated, and the resulting N-ethylproline is then converted to the corresponding amide, which is subsequently reduced to the amine.

Final Condensation to Amisulpride:

The condensation of 4-amino-5-(ethylsulfonyl)-2-methoxybenzoic acid and 2-(aminomethyl)-1-ethylpyrrolidine is typically carried out in the presence of a coupling agent. One reported method involves reacting the two intermediates in the presence of an organic base such as sodium methoxide (B1231860) in a solvent like methanol (B129727) at a temperature of 50-100 °C.[10] After the reaction is complete, the solvent is removed, and the crude product is purified by recrystallization to yield amisulpride with a purity of over 99.7% and a yield exceeding 90%.[10]

Formation of Amisulpride Hydrochloride:

To prepare the hydrochloride salt, the amisulpride base is dissolved in a suitable solvent, such as acetone, and treated with a solution of hydrochloric acid. The resulting precipitate is then filtered and dried to obtain amisulpride hydrochloride.

Quantitative Data

Pharmacological Data

| Parameter | Value | Species | Reference |

| Receptor Binding Affinity (Ki) | |||

| Dopamine D2 | 2.8 nM | Human | [11] |

| Dopamine D3 | 3.2 nM | Human | [11] |

| Toxicity | |||

| Oral LD50 | 1024 mg/kg | Mouse | [12] |

| Intraperitoneal LD50 | 175 mg/kg | Mouse | [12] |

| Subcutaneous LD50 | 224 mg/kg | Mouse | [12] |

| Subcutaneous TDLo | 0.24 mg/kg | Rat | [12] |

| Oral TDLo | 4.3 mg/kg | Human | [12] |

Pharmacokinetic Data

| Parameter | Value | Condition | Reference |

| Oral Bioavailability | 48% | [12][13] | |

| Elimination Half-life (oral) | ~12 hours | [12][13] | |

| Volume of Distribution | 5.8 L/kg | [12][14] | |

| Cmax (5 mg IV, healthy) | 200 (139) ng/mL (mean, SD) | [12] | |

| Cmax (10 mg IV, healthy) | 451 (230) ng/mL (mean, SD) | [12] | |

| Cmax (50 mg oral) | 39 ± 3 and 54 ± 4 ng/mL (two peaks) | [8][12] | |

| AUC (5-10 mg IV, healthy) | 136 to 154 ng·h/mL | [12] |

Clinical Efficacy Data (Schizophrenia)

| Study | Treatment Group | Baseline PANSS (mean ± SD) | Change in PANSS Total Score (mean ± SD) | P-value vs. Comparator | Reference |

| BeSt InTro Trial (52 weeks) | Amisulpride | 78.4 ± 1.4 | -32.7 ± 3.1 | [15] | |

| Aripiprazole | 78.4 ± 1.4 | -21.9 ± 3.9 | 0.027 | [15] | |

| Olanzapine | 78.4 ± 1.4 | -23.3 ± 2.9 | 0.025 | [15] | |

| Chinese Patient Study (8 weeks) | Amisulpride | 92.5 ± 16.79 | -41.5 ± 20.32 | N/A | [16] |

| First-Episode Patient Cohort (6 weeks) | Amisulpride (mean dose 279.4 mg/day) | Not specified | Significant reduction in PANSS positive symptoms | N/A | [17] |

Mechanism of Action

Amisulpride's therapeutic effects are primarily mediated through its selective antagonism of dopamine D2 and D3 receptors.[12][18] Its mechanism is unique due to its dose-dependent effects on the dopaminergic system.[2][3]

-

Low Doses (50-300 mg/day): At lower concentrations, amisulpride preferentially blocks presynaptic D2/D3 autoreceptors.[2][3][13] These autoreceptors normally provide negative feedback to inhibit dopamine release. By blocking them, amisulpride increases the synaptic concentration of dopamine, which is thought to be beneficial for the negative symptoms of schizophrenia and for depressive symptoms.[2][3]

-

High Doses (400-1200 mg/day): At higher doses, amisulpride acts as a potent antagonist of postsynaptic D2/D3 receptors, particularly in the limbic system.[2][3][19] This action reduces dopaminergic neurotransmission, thereby alleviating the positive symptoms of schizophrenia, such as hallucinations and delusions.[3]

Amisulpride also exhibits antagonism at the serotonin 5-HT7A and 5-HT2A receptors, which may contribute to its antidepressant properties.[12] Unlike many other atypical antipsychotics, it has a low affinity for serotonin 5-HT2A, adrenergic, histaminic, and cholinergic receptors, which contributes to its favorable side-effect profile, particularly the low incidence of weight gain and sedation.[2]

Visualizations

Signaling Pathway of Amisulpride's Postsynaptic D2 Receptor Antagonism

Caption: Postsynaptic dopamine D2 receptor signaling cascade and points of modulation by amisulpride.

Experimental Workflow for Amisulpride Synthesis

Caption: A representative workflow for the synthesis of amisulpride hydrochloride.

Logical Relationship of Amisulpride's Dose-Dependent Mechanism

Caption: The dose-dependent mechanism of action of amisulpride.

References

- 1. What is the mechanism of Amisulpride? [synapse.patsnap.com]

- 2. psychscenehub.com [psychscenehub.com]

- 3. droracle.ai [droracle.ai]

- 4. 4-Amino-5-ethylsulfonyl-2-methoxybenzoic acid synthesis - chemicalbook [chemicalbook.com]

- 5. Page loading... [guidechem.com]

- 6. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 8. Amisulpride | C17H27N3O4S | CID 2159 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Page loading... [guidechem.com]

- 10. CN112624951B - Preparation method of amisulpride - Google Patents [patents.google.com]

- 11. Neurochemical characteristics of amisulpride, an atypical dopamine D2/D3 receptor antagonist with both presynaptic and limbic selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. go.drugbank.com [go.drugbank.com]

- 13. A review of the pharmacokinetics, tolerability and pharmacodynamics of amisulpride in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. litfl.com [litfl.com]

- 15. hcplive.com [hcplive.com]

- 16. sanofi.com [sanofi.com]

- 17. researchgate.net [researchgate.net]

- 18. dovepress.com [dovepress.com]

- 19. assets.hpra.ie [assets.hpra.ie]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Core Chemical and Physical Properties of Amisulpride (B195569) Hydrochloride

This technical guide provides a comprehensive overview of the fundamental chemical and physical properties of amisulpride hydrochloride. The information herein is curated for professionals in research and drug development, with a focus on quantitative data, experimental methodologies, and the underlying pharmacological pathways.

Chemical Properties

Amisulpride is classified as a substituted benzamide (B126) derivative.[1] Its chemical identity is defined by its specific structure and resulting spectroscopic fingerprint.

1.1 Chemical Structure

-

IUPAC Name: 4-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]-5-ethylsulfonyl-2-methoxybenzamide[2]

-

Molecular Formula: C₁₇H₂₇N₃O₄S[2]

-

Molecular Weight: 369.49 g/mol [3]

The structure consists of a central benzamide core with key functional groups: an amino group, an ethylsulfonyl group, and a methoxy (B1213986) group attached to the benzene (B151609) ring. The amide nitrogen is linked to a methyl group which is, in turn, attached to an N-ethylpyrrolidine ring.

1.2 Spectroscopic Data

Spectroscopic analysis is crucial for the identification and quality control of active pharmaceutical ingredients (APIs).[4][5] The characteristic spectral data for amisulpride are summarized below.

| Spectroscopic Technique | Characteristic Peaks / Wavelengths (λmax) | Associated Functional Groups / Chromophores |

| Fourier-Transform Infrared (FTIR) Spectroscopy | ~3391 cm⁻¹ | N-H stretching of the amino group[6] |

| ~1632 cm⁻¹ | C=O stretching of the amide group[6] | |

| ~1059 cm⁻¹ | SO₂ stretching of the ethylsulfonyl group[6] | |

| Ultraviolet-Visible (UV-Vis) Spectroscopy | ~225 nm, ~278 nm | π → π* and n → π* transitions in the benzamide chromophore[7] |

Physical and Physicochemical Properties

The physical properties of amisulpride hydrochloride are critical determinants of its formulation, stability, and pharmacokinetic profile.

2.1 Summary of Physical Properties

The key quantitative physical properties are presented in the table below for quick reference.

| Property | Value |

| Melting Point | 126-127 °C[2][3][8] |

| pKa (Predicted) | 9.37[8] |

| LogP (Octanol-Water Partition Coefficient) | 1.06 - 1.6[3][8] |

| Appearance | Crystalline solid[7][9] |

2.2 Solubility Profile

Amisulpride is a Biopharmaceutics Classification System (BCS) Class II drug, characterized by low solubility and high permeability.[10] Its solubility is highly dependent on the solvent system.

| Solvent | Solubility Description | Quantitative Value (approx.) |

| Water | Practically insoluble / Slightly soluble[3][10] | 0.103 mg/mL[6] |

| Aqueous Buffers | Sparingly soluble[7][9] | Not specified |

| 1:1 DMF:PBS (pH 7.2) | - | ~0.5 mg/mL[7][9] |

| Ethanol | Soluble / Very slightly soluble[7][9][11] | ~1 mg/mL[7][9] |

| Dimethyl Sulfoxide (DMSO) | Soluble[7][9] | ~15 mg/mL[7][9] |

| Dimethylformamide (DMF) | Soluble[7][9] | ~15 mg/mL[7][9] |

| Chloroform | Highly soluble[12] | Not specified |

| Acetone | Soluble[12] | Not specified |

For aqueous applications, it is recommended to first dissolve amisulpride in an organic solvent like DMF and then dilute with the aqueous buffer of choice.[7][9]

Mechanism of Action and Signaling Pathways

Amisulpride is an atypical antipsychotic agent that functions as a highly selective dopamine (B1211576) D₂ and D₃ receptor antagonist.[8][13][14] It exhibits a strong affinity for receptors in the limbic system, with lower affinity for those in the striatum, which is believed to contribute to its lower risk of extrapyramidal side effects compared to typical antipsychotics.[8][14] The drug has no significant affinity for serotonin (B10506) (with the exception of 5-HT₇A and 5-HT₂A receptors), adrenergic, histamine, or cholinergic receptors.[8][14]

Amisulpride's therapeutic effects are uniquely dose-dependent:

-

At Low Doses (e.g., 50-300 mg/day): It preferentially blocks presynaptic D₂/D₃ autoreceptors.[13][15] These autoreceptors normally inhibit dopamine release, so their blockade leads to an increase in dopaminergic neurotransmission.[1][13] This action is thought to alleviate the negative symptoms of schizophrenia (e.g., blunted affect, social withdrawal) and depressive symptoms.[8][13]

-

At High Doses (e.g., 400-800 mg/day): Amisulpride blocks postsynaptic D₂/D₃ receptors, particularly in the mesolimbic pathway.[13][15] This action inhibits dopaminergic hyperactivity, which is effective in treating the positive symptoms of schizophrenia (e.g., hallucinations, delusions).[8][13]

The antagonism of 5-HT₇ receptors may also contribute to its antidepressant effects.[1][9]

References

- 1. Amisulpride - Wikipedia [en.wikipedia.org]

- 2. Amisulpride | C17H27N3O4S | CID 2159 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Amisulpride(71675-85-9)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 4. edinburghanalytical.com [edinburghanalytical.com]

- 5. ngs-technology.com [ngs-technology.com]

- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. go.drugbank.com [go.drugbank.com]

- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 10. rjptonline.org [rjptonline.org]

- 11. ijpir.com [ijpir.com]

- 12. researchgate.net [researchgate.net]

- 13. What is the mechanism of Amisulpride? [synapse.patsnap.com]

- 14. psychscenehub.com [psychscenehub.com]

- 15. droracle.ai [droracle.ai]

Amisulpride Hydrochloride's Mechanism of Action on D2/D3 Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Amisulpride (B195569) hydrochloride is a substituted benzamide (B126) atypical antipsychotic agent characterized by its high and selective affinity for dopamine (B1211576) D2 and D3 receptors.[1][2] Its unique therapeutic profile, demonstrating efficacy against both positive and negative symptoms of schizophrenia with a favorable side-effect profile, is attributed to its distinct, dose-dependent mechanism of action.[3][4] At low doses, amisulpride preferentially blocks presynaptic D2/D3 autoreceptors, leading to an increase in dopamine release and alleviating negative and depressive symptoms.[2][4] At higher doses, it acts as an antagonist at postsynaptic D2/D3 receptors, primarily in the limbic system, which is believed to mediate its antipsychotic effects on positive symptoms.[2][3] This document provides an in-depth technical overview of amisulpride's interaction with D2/D3 receptors, summarizing key quantitative data, detailing experimental protocols for its characterization, and visualizing its complex signaling and functional relationships.

Quantitative Analysis of Amisulpride's Receptor Binding and Functional Potency

The affinity and potency of amisulpride for dopamine D2 and D3 receptors have been quantified through various in vitro and in vivo studies. The following tables summarize these key quantitative parameters.

Table 1: In Vitro Receptor Binding Affinities (Ki) of Amisulpride

| Receptor Subtype | Radioligand | Tissue/Cell Line | Ki (nM) | Reference |

| Human Dopamine D2 | [3H]Spiperone | Recombinant hD2L in Sf-9 cells | 2.8 | [1] |

| Human Dopamine D3 | [3H]Spiperone | Recombinant rD3 in Sf-9 cells | 3.2 | [1] |

| Human Dopamine D2 | [3H]Nemonapride | Recombinant hD2L in Sf-9 cells | - | [5] |

| Rat Dopamine D3 | [3H]Nemonapride | Recombinant rD3 in Sf-9 cells | - | [5] |

| Human 5-HT7 | - | - | 44 | [6] |

Note: In the study by Castelli et al. (2001), it was noted that while the rank order of potency was similar, Ki values at hD2L receptors were higher when using [3H]spiperone compared to [3H]nemonapride.[5] The (-)S enantiomer of amisulpride is considered the active form, demonstrating higher affinity for both D2 and D3 receptors compared to the (+)R enantiomer.[5][7]

Table 2: In Vivo Receptor Occupancy and Functional Potency (ED50/ID50) of Amisulpride in Rodent Models

| Parameter | Effect | Brain Region | ED50/ID50 (mg/kg) | Reference |

| ED50 | Blockade of apomorphine-induced yawning (presynaptic) | - | 0.2 | [8] |

| ED50 | Blockade of apomorphine-induced hypomotility (presynaptic) | - | 0.3 | [8][9] |

| ED50 | Antagonism of amphetamine-induced hypermotility | - | 3 | [9] |

| ED50 | Increase in dopamine release (presynaptic) | Olfactory Tubercle | 3.7 | [8] |

| ID50 | Inhibition of [3H]raclopride binding | Limbic System | 17 | [1] |

| ED50 | Blockade of apomorphine-induced climbing (postsynaptic) | - | 21 | [9] |

| ID50 | Inhibition of [3H]raclopride binding | Striatum | 44 | [1] |

| ED50 | Decrease in striatal acetylcholine (B1216132) levels (postsynaptic) | Striatum | ~60 | [8] |

| ED50 | Blockade of apomorphine-induced gnawing (postsynaptic) | - | 115 | [8] |

Table 3: Human D2/D3 Receptor Occupancy with Amisulpride Treatment

| Brain Region | Mean Amisulpride Dose (mg/day) | Mean Receptor Occupancy (%) | Reference |

| Striatum | 406 | 56 | [10] |

| Thalamus | 406 | 78 | [10] |

| Temporal Cortex | 406 | 82 | [10] |

| Caudate | - | 51 | [11] |

| Putamen | - | 37 | [11] |

Note: Higher receptor occupancy is observed in extrastriatal regions like the temporal cortex and thalamus compared to the striatum, supporting the concept of limbic selectivity.[10] This selectivity is dose-dependent and may be lost at higher doses.[10]

Experimental Protocols

The characterization of amisulpride's mechanism of action relies on a variety of established experimental methodologies. Below are detailed protocols for key experiments.

In Vitro Radioligand Binding Assay

This protocol describes a generalized method for determining the binding affinity of amisulpride for D2 and D3 receptors expressed in a cell line.

Objective: To determine the inhibition constant (Ki) of amisulpride for dopamine D2 and D3 receptors.

Materials:

-

Cell membranes from a stable cell line expressing recombinant human D2 or D3 receptors (e.g., CHO, HEK-293, or Sf-9 insect cells).[5]

-

Radioligand: [3H]Spiperone or [3H]Raclopride (for D2/D3 receptors).

-

Non-specific binding control: Haloperidol or another suitable D2/D3 antagonist at a high concentration.

-

Amisulpride hydrochloride solutions at various concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).

-

Glass fiber filters.

-

Filtration apparatus.

-

Liquid scintillation counter and scintillation fluid.

Procedure:

-

Membrane Preparation: Thaw the cell membrane preparations on ice. Homogenize the membranes in cold assay buffer using a tissue homogenizer and centrifuge. Resuspend the pellet in fresh assay buffer to a final protein concentration of 50-100 µ g/well .

-

Assay Setup: In a 96-well plate, add the following to each well:

-

Total Binding: Assay buffer, radioligand, and membrane suspension.

-

Non-specific Binding: Assay buffer, radioligand, non-specific binding control, and membrane suspension.

-

Amisulpride Competition: Assay buffer, radioligand, varying concentrations of amisulpride, and membrane suspension.

-

-

Incubation: Incubate the plate at room temperature (or 37°C) for a predetermined time (e.g., 60-90 minutes) to reach binding equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the amisulpride concentration.

-

Determine the IC50 value (the concentration of amisulpride that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vivo Receptor Occupancy using Single Photon Emission Tomography (SPET)

This protocol outlines a generalized method for measuring D2/D3 receptor occupancy in human subjects treated with amisulpride.

Objective: To quantify the percentage of D2/D3 receptors occupied by amisulpride in different brain regions of patients.

Materials:

-

SPET scanner.

-

Radiotracer: [123I]Epidepride or [123I]Iodobenzamide (IBZM).[10][11][12]

-

Amisulpride-treated patients and a control group of healthy volunteers.

-

Image analysis software.

Procedure:

-

Patient Recruitment and Preparation: Recruit patients who have been on a stable dose of amisulpride for at least two weeks.[13] Obtain informed consent. Patients should be positioned comfortably in the SPET scanner to minimize head movement.

-

Radiotracer Administration: Administer a bolus intravenous injection of the radiotracer (e.g., approximately 150-185 MBq of [123I]Epidepride or [123I]IBZM).[10][13]

-

Dynamic SPET Acquisition: Acquire dynamic SPET data for a specified duration (e.g., up to 5 hours).[10]

-

Image Reconstruction and Analysis:

-

Reconstruct the acquired data into a series of 3D images over time.

-

Co-register the SPET images with anatomical MRI scans for accurate region of interest (ROI) delineation.

-

Define ROIs for the striatum (caudate and putamen), thalamus, and temporal cortex.[10][11] A reference region with negligible D2/D3 receptor density (e.g., cerebellum) is also defined.

-

-

Kinetic Modeling: Use a kinetic model, such as the simplified reference region model, to calculate the binding potential (BP) in each ROI.[10] The BP is an index of the density of available receptors.

-

Receptor Occupancy Calculation: Calculate the D2/D3 receptor occupancy for each ROI in the amisulpride-treated group using the following formula:

-

Occupancy (%) = 100 * (BP_control - BP_patient) / BP_control

-

Where BP_control is the mean binding potential in the healthy volunteer group and BP_patient is the binding potential in the amisulpride-treated patient.

-

-

Correlation Analysis: Correlate the calculated receptor occupancy with the administered dose of amisulpride and plasma concentrations of the drug.[12]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways influenced by amisulpride and the workflows of the experimental protocols described above.

Caption: D2/D3 receptor signaling and amisulpride's dual mechanism of action.

References

- 1. Neurochemical characteristics of amisulpride, an atypical dopamine D2/D3 receptor antagonist with both presynaptic and limbic selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. psychscenehub.com [psychscenehub.com]

- 3. droracle.ai [droracle.ai]

- 4. What is the mechanism of Amisulpride? [synapse.patsnap.com]

- 5. Amisulpride ( Solian ) and the dopamine D2 and D3 receptors [biopsychiatry.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. (-) S amisulpride binds with high affinity to cloned dopamine D3 and D2 receptors [iris.unica.it]

- 8. Amisulpride: from animal pharmacology to therapeutic action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Psychopharmacological profile of amisulpride: an antipsychotic drug with presynaptic D2/D3 dopamine receptor antagonist activity and limbic selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. psychiatryonline.org [psychiatryonline.org]

- 11. Non-uniform blockade of intrastriatal D2/D3 receptors by risperidone and amisulpride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. jnm.snmjournals.org [jnm.snmjournals.org]

- 13. Striatal D2/D3 receptor occupancy, clinical response and side effects with amisulpride: an iodine-123-iodobenzamide SPET study - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Stereospecific Activity of Amisulpride Enantiomers

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides an in-depth examination of the distinct pharmacological profiles of the (S)- and (R)-enantiomers of amisulpride (B195569). It elucidates how their stereospecific interactions with dopamine (B1211576) and serotonin (B10506) receptors underpin the drug's therapeutic effects and side-effect profile, offering a compelling case study in enantioselective pharmacology.

Introduction: The Dichotomy of Amisulpride's Action

Amisulpride, a substituted benzamide (B126) atypical antipsychotic, is clinically administered as a racemic (50:50) mixture of its (S)- and (R)-enantiomers.[1] It is recognized for its efficacy against both the positive and negative symptoms of schizophrenia and, at lower doses, for its antidepressant effects.[2][3] The therapeutic versatility of racemic amisulpride is not a property of a single molecule but rather the result of a serendipitous polypharmacology, where each enantiomer possesses a distinct and highly selective affinity for different receptor systems.[4]

The core of amisulpride's stereospecificity lies in a functional uncoupling of its activities: the (S)-enantiomer, esamisulpride, is a potent antagonist of dopamine D2 and D3 receptors, while the (R)-enantiomer, aramisulpride, demonstrates selective antagonism at the serotonin 5-HT7 receptor.[1][5] This discovery has profound implications, explaining the drug's unique clinical profile and paving the way for the development of non-racemic formulations to optimize therapeutic benefit and minimize risk.[1][6] This guide details the quantitative pharmacology, experimental validation, and functional consequences of this enantiomeric differentiation.

Quantitative Pharmacodynamics: A Tale of Two Enantiomers

The differential binding affinities of the amisulpride enantiomers for key G-protein coupled receptors (GPCRs) are the foundation of their distinct pharmacological activities. The (S)-enantiomer is primarily responsible for the dopamine receptor blockade associated with antipsychotic effects, whereas the (R)-enantiomer mediates the serotonin 5-HT7 receptor antagonism linked to antidepressant properties.[1][4]

Receptor Binding Affinities

In vitro radioligand binding assays have been instrumental in quantifying the stereoselective affinity of the amisulpride enantiomers. The data consistently show a stark separation in receptor preference. The (S)-enantiomer binds to dopamine D2/D3 receptors with a potency approximately 40-fold greater than its (R)-counterpart.[4][7] Conversely, the (R)-enantiomer displays a more than 50-fold preference for the 5-HT7 receptor compared to the (S)-enantiomer.[4]

Table 1: Comparative In Vitro Receptor Binding Affinities (Ki, nM) of Amisulpride Enantiomers

| Compound | Dopamine D2 Receptor | Dopamine D3 Receptor | Serotonin 5-HT7 Receptor | Other Receptors (Affinity) |

|---|---|---|---|---|

| (S)-Amisulpride (Esamisulpride) | 4.0 - 5.2[1][6][8] | High[9][10] | ~1,900[1][6] | Low affinity for α2-adrenergic receptors (Ki ~1528 nM)[8][10] |

| (R)-Amisulpride (Aramisulpride) | 140 - 244[1][6][8] | Weaker[9] | 47[1][6] | Higher affinity than (S)-isomer for α2-adrenergic receptors (Ki ~375 nM)[8][10] |

| (RS)-Amisulpride (Racemic) | 9.8[8] | 3.2[2] | 11.5[4] | Weaker affinity for 5-HT2B and adrenergic α2A/α2C receptors[1] |

Note: Ki values are compiled from multiple studies and represent a consensus range. Minor variations exist based on experimental conditions (e.g., cell line, radioligand).

Functional Signaling Pathways

The stereospecific receptor binding of amisulpride enantiomers translates into distinct effects on intracellular signaling cascades. (S)-Amisulpride's antagonism of D2/D3 receptors, which are coupled to Gi/o proteins, inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP). This action in the mesolimbic pathway is central to its antipsychotic effect.[3][11] In contrast, (R)-amisulpride's antagonism of 5-HT7 receptors, which are Gs-coupled, blocks the serotonin-mediated activation of adenylyl cyclase and subsequent increase in cAMP. This latter mechanism is strongly implicated in its antidepressant-like effects.[1]

Caption: Differential signaling of amisulpride enantiomers.

Experimental Protocols and Methodologies

The elucidation of amisulpride's stereospecificity relies on a multi-tiered experimental approach, from in vitro receptor characterization to in vivo functional and clinical imaging studies.

In Vitro Receptor Binding Assays

These assays are fundamental for determining the binding affinity (Ki) of each enantiomer for its target receptors.

-

Objective: To quantify the affinity of (S)- and (R)-amisulpride for specific neurotransmitter receptors.

-

General Protocol:

-

Receptor Preparation: Membranes are prepared from cell lines (e.g., Spodoptera frugiperda (Sf-9) or CHO-K1) stably expressing a high concentration of the recombinant human receptor of interest (e.g., D2L, D3, or 5-HT7).[9]

-

Radioligand Competition: A fixed concentration of a high-affinity radioligand (e.g., [3H]spiperone or [3H]nemonapride for D2/D3 receptors; [3H]LSD for 5-HT7 receptors) is incubated with the receptor-containing membranes.[4][9]

-

Competitive Displacement: The incubation is performed across a range of increasing concentrations of the unlabeled test compound (e.g., (S)-amisulpride, (R)-amisulpride).

-

Separation & Counting: The reaction is terminated by rapid filtration, separating bound from free radioligand. The amount of bound radioactivity on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 values are then converted to affinity constants (Ki) using the Cheng-Prusoff equation. The entire process is typically performed in triplicate.[12][13]

-

In Vivo Preclinical Models

Animal models are used to assess the functional consequences of the enantiomers' receptor profiles, such as antipsychotic-like, antidepressant-like, and extrapyramidal side effects.

-

Forced Swim Test (Rodents):

-

Objective: To evaluate antidepressant-like activity.

-

Methodology: Rats or mice are administered the test compound (e.g., aramisulpride). After a set period, they are placed in a cylinder of water from which they cannot escape. The duration of immobility is recorded. A significant reduction in immobility time is indicative of an antidepressant-like effect. Studies show that aramisulpride administration is sufficient to produce this effect, which is mediated by 5-HT7 antagonism.[1]

-

-

Catalepsy Bar Test (Rats):

-

Objective: To assess the propensity to induce extrapyramidal side effects (EPS), a proxy for strong D2 receptor blockade in the nigrostriatal pathway.

-

Methodology: A rat's front paws are placed on a raised horizontal bar. The time it takes for the rat to remove its paws and correct its posture is measured. A prolonged period of immobility (catalepsy) indicates significant EPS liability. (S)-amisulpride induces catalepsy at higher doses, whereas (R)-amisulpride does not and can even reduce the catalepsy caused by the (S)-enantiomer or other antipsychotics like haloperidol.[8]

-

Human Pharmacodynamic Studies

Clinical studies in healthy volunteers have confirmed the preclinical findings and guided the development of novel formulations.

-

Positron Emission Tomography (PET) Imaging:

-

Objective: To determine the in vivo dose-occupancy relationship at D2 receptors in the human brain.

-

Methodology: Healthy volunteers are administered a dose of the test compound (e.g., esamisulpride). A PET radiotracer that binds to D2 receptors (e.g., [11C]raclopride) is then injected, and the brain is scanned. The displacement of the radiotracer by the drug allows for the calculation of receptor occupancy at a given dose. These studies demonstrated that doses of 43–100 mg of esamisulpride result in D2 receptor occupancies of 30%–50%.[1]

-

-

Polysomnography (PSG) and REM Sleep Suppression:

-

Objective: To establish a pharmacodynamic marker for 5-HT7 receptor antagonism.

-

Methodology: 5-HT7 receptor antagonism is known to suppress rapid eye movement (REM) sleep. Healthy volunteers are administered the test compound (e.g., aramisulpride), and their sleep architecture is monitored overnight using PSG. The suppression of REM sleep serves as a functional in vivo biomarker for the engagement of 5-HT7 receptors by the drug.[1][6]

-

Caption: Experimental workflow for characterizing stereospecificity.

Conclusion and Future Directions

The stereospecific pharmacology of amisulpride is a clear and compelling example of how enantiomers of a single chiral drug can have distinct and therapeutically relevant mechanisms of action. (S)-amisulpride is the primary driver of D2/D3 receptor antagonism and antipsychotic efficacy, while (R)-amisulpride is responsible for 5-HT7 receptor antagonism and antidepressant effects.[1][4][9] This understanding has not only provided a deeper insight into the clinical profile of racemic amisulpride but has also enabled a rational drug development strategy.

This knowledge culminated in the creation of SEP-4199, a non-racemic mixture with an 85:15 ratio of (R)- to (S)-amisulpride.[6] This formulation is designed to maximize the 5-HT7-mediated antidepressant effects while providing a lower, but still therapeutically relevant, level of D2 receptor blockade to manage symptoms of anxiety, mania, or psychosis with a reduced risk of extrapyramidal side effects.[1][6] The study of amisulpride's enantiomers serves as a powerful model for the field, highlighting the importance of characterizing the individual components of racemic drugs to unlock their full therapeutic potential.

References

- 1. Discovery of Nonracemic Amisulpride to Maximize Benefit/Risk of 5‐HT7 and D2 Receptor Antagonism for the Treatment of Mood Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Neurochemical characteristics of amisulpride, an atypical dopamine D2/D3 receptor antagonist with both presynaptic and limbic selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Amisulpride: Your Comprehensive Guide! | OCTAGONCHEM [octagonchem.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Discovery of Nonracemic Amisulpride to Maximize Benefit/Risk of 5-HT7 and D2 Receptor Antagonism for the Treatment of Mood Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Antipsychotic Benzamides Amisulpride and LB-102 Display Polypharmacy as Racemates, S Enantiomers Engage Receptors D2 and D3, while R Enantiomers Engage 5-HT7 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effect of the amisulpride isomers on rat catalepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. (-)S amisulpride binds with high affinity to cloned dopamine D(3) and D(2) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. go.drugbank.com [go.drugbank.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

Amisulpride Hydrochloride Pharmacokinetics in Preclinical Models: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the pharmacokinetics of amisulpride (B195569) hydrochloride in preclinical models. It is designed for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and visual representations of key processes.

Introduction

Amisulpride is a substituted benzamide (B126) atypical antipsychotic and antiemetic agent. Its primary mechanism of action involves selective antagonism of dopamine (B1211576) D2 and D3 receptors.[1][2][3] It also exhibits antagonist activity at serotonin (B10506) 5-HT7 receptors, which may contribute to its antidepressant effects.[4] Understanding the pharmacokinetic profile—absorption, distribution, metabolism, and excretion (ADME)—of amisulpride in preclinical models is crucial for predicting its behavior in humans and for designing safe and effective clinical trials. This guide summarizes the available quantitative data, details the experimental methodologies used in these studies, and provides visual diagrams of relevant pathways and workflows.

Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of amisulpride in various preclinical models. Data is most abundant for the rat model, with limited information available for dogs and a notable lack of specific pharmacokinetic data in the public domain for monkeys, although studies in non-human primates have been conducted.[4]

Table 1: Oral Pharmacokinetics of Amisulpride in Rats

| Dose (mg/kg) | Formulation | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) | Reference |

| 10 | Solution | Not Reported | Not Reported | Not Reported | Not Reported | [5] |

| Pure Drug | Not Specified | 30.05 ± 1.3 | 1.0 ± 0.05 | 2980.34 ± 3.6 | ~48 | [6] |

| Market Product | Not Specified | 54.85 ± 1.2 | 0.67 ± 0.02 | 7238.73 ± 2.9 | Not Reported | [6] |

| AMS-HPβCD Inclusion Complex | Not Specified | 79.01 ± 1.5 | Not Reported | 11871.1 ± 2.8 | ~78 | [6] |

| 50 | Not Specified | Not Reported | Not Reported | 13,500 (serum, µmol·h/L) | Not Reported | [7] |

| 50 (with CsA) | Not Specified | Not Reported | Not Reported | 29,800 (serum, µmol·h/L) | Not Reported | [7] |

Table 2: Intravenous Pharmacokinetics of Amisulpride in Rats

| Dose (mg/kg) | Formulation | Cmax (ng/mL) | AUC (ng·h/mL) | Clearance (L/h/kg) | Volume of Distribution (L/kg) | Half-life (h) | Reference |

| 10 | Solution | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | [8] |

Table 3: Pharmacokinetic and Toxicity Data of Amisulpride in Dogs

| Study Type | Dose (mg/kg/day) | Route | Observation | Reference |

| Maximum Tolerated Dose | 120 | Oral | Maximum tolerated dose established. Pharmacological effects observed below this dose. | [9] |

No specific pharmacokinetic parameters (Cmax, Tmax, AUC, etc.) for dogs were identified in the reviewed literature.

Table 4: Pharmacokinetic and Toxicity Data of Amisulpride in Non-Human Primates

| Study Type | Route | Observation | Reference |

| D2 Receptor Occupancy | Oral (Gradual 6-hour administration vs. single bolus) | Significantly greater D2 receptor occupancy with gradual administration. | [4] |

No specific pharmacokinetic parameters (Cmax, Tmax, AUC, etc.) for monkeys were identified in the reviewed literature.

Experimental Protocols

This section details the methodologies for key experiments cited in the preclinical pharmacokinetic evaluation of amisulpride.

In Vivo Pharmacokinetic Study in Rats (Oral and Intravenous)

A typical experimental design to determine the pharmacokinetics of amisulpride in rats involves the following steps:

-

Animal Model: Male Sprague-Dawley or Wistar rats, typically weighing 200-250g, are used. Animals are housed in controlled conditions with a standard diet and water ad libitum. A period of acclimatization of at least one week is allowed before the experiment.

-

Fasting: For oral administration studies, rats are fasted overnight (approximately 12 hours) prior to dosing to minimize food effects on drug absorption. Water remains available.

-

Dosing:

-

Oral (PO): Amisulpride is typically dissolved or suspended in a vehicle such as 0.5% carboxymethylcellulose (CMC) and administered via oral gavage at a specific volume (e.g., 10 mL/kg).

-

Intravenous (IV): For intravenous administration, amisulpride is dissolved in a suitable vehicle (e.g., saline) and administered as a bolus injection, usually into the tail vein.

-

-

Blood Sampling: Blood samples (approximately 0.2-0.3 mL) are collected at predetermined time points. For IV administration, typical time points include 0.033, 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. For oral administration, sampling might occur at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose. Blood is collected via methods such as tail vein or jugular vein cannulation into tubes containing an anticoagulant (e.g., K2-EDTA).

-

Plasma Preparation: The collected blood samples are centrifuged (e.g., at 4000 rpm for 10 minutes at 4°C) to separate the plasma. The plasma is then transferred to clean tubes and stored at -80°C until analysis.

-

Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental or compartmental methods to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life (t½), clearance (CL), and volume of distribution (Vd). Bioavailability (F) is calculated as (AUCoral / AUCIV) * (DoseIV / Doseoral) * 100.

Bioanalytical Method for Amisulpride Quantification in Plasma

A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is commonly used for the quantification of amisulpride in plasma.

-

Sample Preparation: A protein precipitation method is often employed. To a small volume of plasma (e.g., 50 µL), an internal standard (e.g., a deuterated version of amisulpride) is added, followed by a precipitating agent like acetonitrile (B52724).[5] The mixture is vortexed and then centrifuged to pellet the precipitated proteins. The clear supernatant is then diluted and injected into the LC-MS/MS system.

-

Chromatographic Separation: Separation is achieved on a reverse-phase C18 column. A common mobile phase consists of a mixture of an acidic aqueous solution (e.g., 0.2% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol).[5]

-

Mass Spectrometric Detection: Detection is performed using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode. Multiple reaction monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for both amisulpride and the internal standard.

-

Method Validation: The bioanalytical method must be validated according to regulatory guidelines (e.g., FDA or EMA). Validation parameters include selectivity, sensitivity (Lower Limit of Quantification, LLOQ), accuracy, precision, recovery, matrix effect, and stability (freeze-thaw, bench-top, and long-term).

Signaling Pathways

Amisulpride's pharmacological effects are mediated through its interaction with specific neurotransmitter receptors.

Dopamine D2/D3 Receptor Antagonism

At therapeutic doses for psychosis, amisulpride acts as an antagonist at postsynaptic D2 and D3 receptors. At lower doses, it preferentially blocks presynaptic D2/D3 autoreceptors, which enhances dopamine release.[2][4] The antagonism of postsynaptic D2 receptors can trigger downstream signaling through β-arrestin 2, leading to the activation of the Akt/GSK-3β pathway. This pathway is implicated in neuroprotection and neurite outgrowth.[4]

References

- 1. Frontiers | Perioperative utility of amisulpride and dopamine receptor antagonist antiemetics-a narrative review [frontiersin.org]

- 2. assets.hpra.ie [assets.hpra.ie]

- 3. Is amisulpride an 'atypical' atypical antipsychotic agent? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery and Model-Informed Drug Development of a Controlled-Release Formulation of Nonracemic Amisulpride that Reduces Plasma Exposure but Achieves Pharmacodynamic Bioequivalence in the Brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Safety and pharmacokinetics of a single oral dose of amisulpride in healthy elderly volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. reference.medscape.com [reference.medscape.com]

- 8. psychscenehub.com [psychscenehub.com]

- 9. assets.hpra.ie [assets.hpra.ie]

Unveiling the Off-Target Profile of Amisulpride Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amisulpride (B195569) hydrochloride is a second-generation antipsychotic agent primarily recognized for its high affinity and antagonist activity at dopamine (B1211576) D2 and D3 receptors. While its efficacy in treating schizophrenia and dysthymia is well-established and largely attributed to this dopaminergic modulation, a comprehensive understanding of its off-target interactions is crucial for a complete safety and efficacy profile. This technical guide provides an in-depth exploration of the off-target effects of amisulpride, presenting quantitative binding data, detailed experimental methodologies, and visualizations of associated signaling pathways. This information is intended to support further research and inform drug development strategies.

Off-Target Binding Profile of Amisulpride and its Enantiomers

Amisulpride is a chiral molecule, administered as a racemic mixture of (R)- and (S)-enantiomers. Emerging research has demonstrated a significant stereoselectivity in its binding profile, not only at its primary targets but also at various off-target receptors. The following table summarizes the binding affinities (Ki values) of racemic amisulpride and its individual enantiomers, aramisulpride ((R)-amisulpride) and esamisulpride ((S)-amisulpride), at key on-target and off-target receptors. While many sources state that amisulpride has little to no affinity for a broad range of other receptors, including most serotonin, adrenergic, histaminergic, and cholinergic receptors, the quantitative data presented below highlights the most significant and well-characterized off-target interactions.[1][2][3][4]

| Receptor | Ligand | Ki (nM) | Primary/Off-Target |

| Dopamine D2 | Esamisulpride | 4.0 | Primary |

| Racemic Amisulpride | ~1.1 - 4.43 | Primary | |

| Aramisulpride | 140 | Primary | |

| Dopamine D3 | Esamisulpride | 0.72 | Primary |

| Racemic Amisulpride | ~3.2 | Primary | |

| Aramisulpride | 13.9 | Primary | |

| Serotonin 5-HT7 | Aramisulpride | 47 | Off-Target |

| Racemic Amisulpride | ~22-44 | Off-Target | |

| Esamisulpride | 1,900 | Off-Target | |

| Serotonin 5-HT2A | Esamisulpride | 430 | Off-Target |

| Aramisulpride | 380 | Off-Target | |

| Serotonin 5-HT2B | Esamisulpride | 270 | Off-Target |

| Aramisulpride | 240 | Off-Target | |

| Adrenergic α2A | Esamisulpride | 290 | Off-Target |

| Aramisulpride | 590 | Off-Target | |

| Adrenergic α2C | Esamisulpride | 170 | Off-Target |

| Aramisulpride | 750 | Off-Target |

Note: Ki values are compiled from multiple sources and represent approximate mean values. The primary off-target activity is highlighted in bold.

Key Off-Target Signaling Pathways

The identified off-target interactions of amisulpride, particularly at the 5-HT7, 5-HT2B, and α2-adrenergic receptors, implicate its potential modulation of several intracellular signaling cascades. The following diagrams, generated using the DOT language, illustrate the canonical signaling pathways associated with these receptors.

Experimental Protocols

The determination of binding affinities (Ki values) for amisulpride and its enantiomers at various off-target receptors is predominantly achieved through competitive radioligand binding assays. Below is a detailed, representative protocol for such an assay, followed by a table specifying the key reagents used for the identified off-target receptors.

General Radioligand Binding Assay Protocol (Competitive Inhibition)

Key Reagents for Specific Off-Target Assays:

| Target Receptor | Radioligand | Cell Line/Tissue Preparation |

| 5-HT7 | [³H]-5-Carboxamidotryptamine ([³H]-5-CT) or [³H]-SB-269970 | HEK293 or CHO cells stably expressing the human 5-HT7 receptor |

| 5-HT2B | [³H]-LSD or [³H]-5-HT | CHO-K1 cells stably expressing the human 5-HT2B receptor |

| Adrenergic α2A | [³H]-Rauwolscine or [³H]-MK912 | Membranes from cells (e.g., HEK293) expressing the human α2A-adrenergic receptor |

| Adrenergic α2C | [³H]-Rauwolscine | Membranes from cells (e.g., CHO) expressing the human α2C-adrenergic receptor |

Discussion and Implications

The off-target profile of amisulpride is characterized by a notable and stereoselective interaction with the 5-HT7 receptor, where the (R)-enantiomer, aramisulpride, exhibits significantly higher affinity than the (S)-enantiomer. This antagonism at 5-HT7 receptors is hypothesized to contribute to the antidepressant effects of amisulpride. The antidepressant-like effects of amisulpride have been shown to be absent in 5-HT7 receptor knockout mice, further supporting this mechanism.[1][2]

The weaker affinities for 5-HT2A, 5-HT2B, and α2-adrenergic receptors suggest that these interactions are less likely to be clinically significant at therapeutic doses of amisulpride for psychosis. However, they may contribute to the overall pharmacological profile and could be relevant in specific patient populations or in cases of overdose. The lack of significant affinity for histaminergic H1 and muscarinic M1 receptors is consistent with the relatively low incidence of sedative and anticholinergic side effects associated with amisulpride compared to some other antipsychotics.

Conclusion

This technical guide provides a consolidated overview of the known off-target effects of amisulpride hydrochloride, with a focus on quantitative binding data and the underlying experimental and biological frameworks. The primary off-target activity of amisulpride is its potent and stereoselective antagonism of the 5-HT7 receptor, which is likely a key contributor to its antidepressant properties. The weaker interactions at other serotonergic and adrenergic receptors provide a more nuanced understanding of its pharmacological profile. For drug development professionals, the stereoselective nature of amisulpride's off-target effects underscores the potential for developing enantiomerically pure formulations to optimize therapeutic actions and minimize unwanted side effects. Further comprehensive screening and functional assays will continue to refine our understanding of the complete pharmacological signature of this important antipsychotic agent.

References

- 1. Discovery of Nonracemic Amisulpride to Maximize Benefit/Risk of 5-HT7 and D2 Receptor Antagonism for the Treatment of Mood Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Discovery of Nonracemic Amisulpride to Maximize Benefit/Risk of 5‐HT7 and D2 Receptor Antagonism for the Treatment of Mood Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Amisulpride Hydrochloride's Interaction with Serotonin Receptor Subtypes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amisulpride (B195569), a substituted benzamide, is an atypical antipsychotic and antidepressant agent. Its primary mechanism of action is traditionally attributed to its high affinity and antagonism of dopamine (B1211576) D2 and D3 receptors. However, a growing body of evidence reveals that amisulpride's pharmacological profile is more complex, involving significant interactions with specific serotonin (B10506) (5-HT) receptor subtypes. This guide provides an in-depth technical overview of the interaction between amisulpride hydrochloride and serotonin receptor subtypes, with a focus on quantitative binding data, functional outcomes, and the underlying experimental methodologies.

Core Interaction Profile: Antagonism at 5-HT7 and 5-HT2B Receptors

Amisulpride exhibits a notable affinity for the 5-HT7 and 5-HT2B serotonin receptor subtypes, where it acts as an antagonist.[1] This interaction is considered to be a key contributor to its antidepressant effects.[2][3] In contrast, amisulpride shows significantly lower affinity for other serotonin receptor subtypes, such as the 5-HT2A and 5-HT1A receptors, and is considered to have no significant interaction with them at clinically relevant doses.[4][5] The binding affinity of amisulpride is stereoselective, with the R-enantiomer (aramisulpride) showing a higher affinity for the 5-HT7 receptor, while the S-enantiomer (esamisulpride) has a higher affinity for dopamine D2 receptors.[6][7]

Quantitative Data: Binding Affinities of Amisulpride and its Enantiomers

The binding affinities of racemic amisulpride and its individual enantiomers for various serotonin receptor subtypes have been determined through in vitro radioligand binding assays. The equilibrium dissociation constant (Ki) is a measure of the binding affinity, with lower values indicating a stronger binding. The following table summarizes the available quantitative data.

| Compound | Receptor Subtype | Ki (nM) | Species | Reference |

| Racemic Amisulpride | 5-HT7 | 11.5 | Human | [1] |

| Racemic Amisulpride | 5-HT2B | 13 | Human | [1] |

| Racemic Amisulpride | 5-HT2A | 430 (esamisulpride), 380 (aramisulpride) | Not Specified | [8] |

| Racemic Amisulpride | 5-HT1A | >10,000 | Not Specified | [9] |

| (R)-Amisulpride (Aramisulpride) | 5-HT7 | 47 | Human | [6][7] |

| (S)-Amisulpride (Esamisulpride) | 5-HT7 | 1860 | Human | [6] |

| (R)-Amisulpride (Aramisulpride) | 5-HT2B | 240 | Not Specified | [8] |

| (S)-Amisulpride (Esamisulpride) | 5-HT2B | 270 | Not Specified | [8] |

Experimental Protocols

The data presented in this guide are primarily derived from two key experimental techniques: competitive radioligand binding assays and functional cAMP assays.

Competitive Radioligand Binding Assay

This technique is used to determine the binding affinity (Ki) of a test compound (e.g., amisulpride) for a specific receptor.

Objective: To determine the concentration of an unlabeled test compound that inhibits 50% of the binding of a radiolabeled ligand to a specific receptor (IC50), from which the Ki value can be calculated.

Materials:

-

Cell membranes expressing the human serotonin receptor of interest (e.g., 5-HT7, 5-HT2A, 5-HT2B).

-

A specific radioligand for the target receptor (e.g., [3H]5-CT for 5-HT7 receptors).

-

Unlabeled amisulpride hydrochloride.

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

-

Wash buffer (ice-cold assay buffer).

-

Glass fiber filters.

-

Scintillation fluid.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Cell membranes expressing the receptor of interest are prepared from cultured cells or tissue homogenates. The protein concentration of the membrane preparation is determined.

-

Assay Setup: The assay is typically performed in a 96-well plate format. Each well contains the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound (amisulpride). Control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known competing ligand) are also included.

-

Incubation: The plate is incubated at a specific temperature (e.g., room temperature or 37°C) for a defined period to allow the binding to reach equilibrium.[10]

-

Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand. The filters are then washed with ice-cold wash buffer to remove any remaining unbound radioligand.[11]

-

Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of the test compound. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Caption: Workflow for a competitive radioligand binding assay.

cAMP Functional Assay

This assay is used to determine the functional activity of a compound at G-protein coupled receptors (GPCRs) that modulate the production of cyclic adenosine (B11128) monophosphate (cAMP). For 5-HT7 receptors, which are Gs-coupled, agonists increase cAMP levels, while antagonists block this increase.

Objective: To measure the ability of amisulpride to antagonize the agonist-stimulated production of cAMP in cells expressing the 5-HT7 receptor.

Materials:

-

Cells stably expressing the human 5-HT7 receptor.

-

A known 5-HT7 receptor agonist (e.g., 5-CT).

-

Amisulpride hydrochloride.

-

Stimulation buffer (e.g., HBSS with HEPES, BSA, and a phosphodiesterase inhibitor like IBMX).

-

cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

Procedure:

-

Cell Culture and Plating: Cells expressing the 5-HT7 receptor are cultured and seeded into 96-well or 384-well plates.

-

Compound Preparation: Serial dilutions of amisulpride and a fixed concentration of the 5-HT7 agonist are prepared in the stimulation buffer.

-

Assay: The cell culture medium is replaced with the stimulation buffer containing the test compounds. The cells are incubated with amisulpride (the antagonist) for a short period before the addition of the agonist.

-

Cell Lysis and cAMP Detection: After incubation, the cells are lysed, and the intracellular cAMP concentration is measured using a cAMP detection kit according to the manufacturer's protocol.

-

Data Analysis: The data are plotted as the cAMP concentration against the log of the amisulpride concentration. A sigmoidal dose-response curve is fitted to the data to determine the IC50 value, which represents the concentration of amisulpride that inhibits 50% of the agonist-induced cAMP production.

Caption: Workflow for a cAMP functional antagonist assay.

Signaling Pathways

Amisulpride's interaction with serotonin receptors influences downstream signaling cascades. The primary signaling pathways for the serotonin receptor subtypes of interest are depicted below.

5-HT7 Receptor Signaling

The 5-HT7 receptor is primarily coupled to the Gs alpha subunit of the G-protein complex, which activates adenylyl cyclase, leading to an increase in intracellular cAMP.[1] It can also couple to the G12 alpha subunit, which activates the RhoA signaling pathway, influencing cytoskeletal rearrangement and gene transcription.[1][12]

Caption: 5-HT7 receptor signaling pathways (Gs and G12).

5-HT2A and 5-HT2B Receptor Signaling

Both 5-HT2A and 5-HT2B receptors are coupled to the Gq alpha subunit of the G-protein complex. Activation of Gq stimulates phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, and DAG activates protein kinase C (PKC).[2][13]

Caption: 5-HT2A/2B receptor Gq signaling pathway.

Conclusion

Amisulpride hydrochloride's interaction with serotonin receptors, particularly its antagonist activity at 5-HT7 and 5-HT2B subtypes, is a critical aspect of its pharmacological profile that likely contributes to its therapeutic efficacy, especially its antidepressant properties. The stereoselective nature of this binding further underscores the complexity of its mechanism of action. A thorough understanding of these interactions, supported by quantitative binding data and functional assays, is essential for the rational design and development of novel therapeutics targeting the serotonergic system. This guide provides a foundational overview for researchers and professionals in the field to facilitate further investigation and drug discovery efforts.

References

- 1. Cellular mechanisms of the 5-HT7 receptor-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5-HT2A receptor - Wikipedia [en.wikipedia.org]

- 3. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. psychscenehub.com [psychscenehub.com]

- 6. Discovery of Nonracemic Amisulpride to Maximize Benefit/Risk of 5‐HT7 and D2 Receptor Antagonism for the Treatment of Mood Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. scholarscompass.vcu.edu [scholarscompass.vcu.edu]

- 10. biorxiv.org [biorxiv.org]

- 11. giffordbioscience.com [giffordbioscience.com]

- 12. researchgate.net [researchgate.net]

- 13. msudenver.edu [msudenver.edu]

The Development of Amisulpride: A Technical Guide to an Atypical Antipsychotic

Published: December 5, 2025

Executive Summary

Amisulpride (B195569) is a substituted benzamide (B126) derivative that has carved a unique niche within the class of atypical antipsychotics. Its development trajectory, spanning from its synthesis in the 1990s by Sanofi-Aventis, reveals a molecule with a distinct pharmacological profile primarily characterized by high-affinity, selective antagonism of dopamine (B1211576) D2 and D3 receptors. Unlike many other second-generation antipsychotics, amisulpride exhibits minimal affinity for serotonin (B10506), adrenergic, histamine, or cholinergic receptors, challenging the conventional serotonin-dopamine hypothesis of atypicality. Its clinical efficacy is marked by a notable dose-dependent dual action: at low doses (50-300 mg/day), it preferentially blocks presynaptic autoreceptors, enhancing dopaminergic transmission and targeting negative and depressive symptoms. At higher doses (400-1200 mg/day), it blocks postsynaptic receptors, effectively treating the positive symptoms of schizophrenia. This technical guide provides an in-depth review of the history, development, mechanism of action, and key experimental validations of amisulpride for researchers, scientists, and drug development professionals.

Introduction and Historical Context

The development of amisulpride emerged from the established lineage of benzamide antipsychotics, such as sulpiride. Introduced by Sanofi-Aventis in the 1990s, the goal was to create a compound with potent antipsychotic efficacy while minimizing the extrapyramidal symptoms (EPS) that plagued first-generation agents.[1] Amisulpride's classification as an "atypical" antipsychotic is based on its clinical profile—low propensity for EPS and efficacy against negative symptoms—rather than a multi-receptor binding profile involving serotonin 5-HT2A antagonism.[2][3][4][5] Its atypicality is attributed to its selective affinity for dopamine receptors located preferentially in limbic and cortical structures over the striatum, the brain region primarily associated with motor control.[2][4][5]

Though widely used in Europe, Australia, and other regions for schizophrenia and dysthymia, its path in the United States has been different. It was not approved by the U.S. Food and Drug Administration (FDA) for psychiatric indications, with its patent expiring in 2008.[1] However, an intravenous formulation was approved in the U.S. in 2020 for the prevention and treatment of postoperative nausea and vomiting.[1]

Chemical Synthesis and Properties

Amisulpride, with the chemical name 4-amino-N-[(1-ethylpyrrolidin-2-yl)methyl]-5-(ethylsulfonyl)-2-methoxybenzamide, is synthesized through a multi-step process. While several synthetic routes exist, a common pathway involves the preparation of 2-methoxy-4-amino-5-ethyl-sulfonyl benzoic acid, which is then condensed with N-ethyl-2-aminomethylpyrrolidine.

Key Chemical Properties:

-

Molecular Formula: C₁₇H₂₇N₃O₄S

-

Molar Mass: 369.48 g·mol⁻¹

-

Bioavailability: Approximately 48% (oral)

-

Plasma Protein Binding: 16%

-

Elimination Half-life: ~12 hours

-

Metabolism: Minimal, primarily excreted unchanged via the kidneys.

Pharmacodynamics and Mechanism of Action

Amisulpride's primary mechanism of action is its selective and high-affinity antagonism of dopamine D₂ and D₃ receptors.[2][6][7] It exhibits little to no significant binding to D₁, D₄, D₅, serotonergic (with the notable exception of 5-HT₇), adrenergic, histaminergic, or cholinergic receptors.[2][8]

Receptor Binding Profile

The affinity of a compound for its receptor is a critical determinant of its pharmacological activity. The binding affinity, quantified by the inhibition constant (Ki), represents the concentration of the drug required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity.

| Receptor Subtype | Amisulpride (racemic) Ki (nM) | (S)-Amisulpride Ki (nM) | (R)-Amisulpride Ki (nM) |

| Dopamine D₂ | 1.1 - 2.8[6][8] | 4.43[9] | >1000 |

| Dopamine D₃ | 2.4 - 3.2[8] | 0.72[9] | 13.9[10] |

| Serotonin 5-HT₂B | 13 | N/A | N/A |

| Serotonin 5-HT₇ | 11.5 - 44[6] | 900[6][9] | 22[6] |

| Adrenergic α₂A | N/A | 290[10] | 590[10] |

| Adrenergic α₂C | N/A | 170[10] | 750[10] |

| Data compiled from multiple sources. N/A indicates data not readily available. |

Notably, the binding is stereoselective. The (S)-enantiomer possesses a significantly higher affinity for D₂/D₃ receptors, while the (R)-enantiomer shows a greater preference for the 5-HT₇ receptor.[6][11]

Dose-Dependent Bimodal Action

A hallmark of amisulpride's pharmacology is its dual effect, which is dependent on the administered dose. This relationship is crucial for its therapeutic application across different symptom domains of schizophrenia.

-

Low Doses (50-300 mg/day): At lower concentrations, amisulpride preferentially blocks presynaptic D₂/D₃ autoreceptors. These autoreceptors normally function as a negative feedback mechanism, inhibiting dopamine synthesis and release. By blocking them, amisulpride disinhibits dopaminergic neurons, leading to increased dopamine release in the prefrontal cortex. This is thought to alleviate negative symptoms and depressive symptoms, which are associated with dopaminergic hypoactivity in this region.[2][4][5]

-

High Doses (400-1200 mg/day): At higher concentrations, amisulpride acts as a conventional antagonist at postsynaptic D₂/D₃ receptors, particularly in limbic areas like the nucleus accumbens. This action blocks the excessive dopaminergic signaling associated with the positive symptoms of schizophrenia, such as hallucinations and delusions.[2][4][5]

Key Experimental Protocols and Validation

The unique pharmacological profile of amisulpride has been elucidated through a series of preclinical and clinical experiments. The methodologies below represent the foundational techniques used in its characterization.

Radioligand Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of amisulpride for various neurotransmitter receptors.

Methodology:

-

Preparation of Membranes: Cell lines (e.g., CHO or HEK293) recombinantly expressing the human receptor of interest (e.g., D₂, D₃, 5-HT₇) are cultured and harvested. The cells are homogenized in a buffer solution and centrifuged to isolate the cell membranes containing the receptors.

-

Incubation: The prepared membranes are incubated in a solution containing a specific radioligand (e.g., [³H]spiperone for D₂ receptors) at a fixed concentration, and varying concentrations of the unlabeled competitor drug (amisulpride).

-

Separation: The incubation is terminated by rapid filtration through glass fiber filters, separating the receptor-bound radioligand from the unbound radioligand.

-

Quantification: The radioactivity trapped on the filters is measured using liquid scintillation counting.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value (the concentration of amisulpride that inhibits 50% of the specific binding of the radioligand). The IC₅₀ is then converted to the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]

In Vivo Microdialysis

Objective: To measure extracellular dopamine levels in specific brain regions of freely moving animals following amisulpride administration, demonstrating its effect on dopamine release.

Methodology:

-

Surgical Implantation: Under anesthesia, a guide cannula is stereotaxically implanted into the brain of a rat, targeting a region of interest such as the prefrontal cortex or nucleus accumbens. The cannula is secured with dental cement. Animals are allowed to recover for several days.[13][14]

-

Probe Insertion and Perfusion: On the day of the experiment, a microdialysis probe is inserted into the guide cannula. The probe is perfused with artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate (e.g., 1-2 µL/min).[10][15]

-

Equilibration and Baseline Collection: The system is allowed to equilibrate for 1-2 hours. Following this, several baseline dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish basal dopamine levels.[10]

-

Drug Administration: Amisulpride (or vehicle) is administered to the animal (e.g., via intraperitoneal injection).

-

Sample Collection: Dialysate collection continues for several hours post-administration.

-

Analysis: The concentration of dopamine in the dialysate samples is quantified using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).

-

Data Normalization: Post-injection dopamine levels are typically expressed as a percentage change from the stable baseline average.[13]

Conditioned Avoidance Response (CAR)

Objective: To assess the antipsychotic potential of amisulpride. The ability to block a conditioned avoidance response without impairing the ability to escape an aversive stimulus is highly predictive of clinical antipsychotic efficacy.

Methodology:

-

Apparatus: A shuttle box with two compartments separated by a doorway is commonly used. The floor of the box is a grid capable of delivering a mild electric footshock.

-

Training: A rat is placed in the shuttle box. A conditioned stimulus (CS), such as a light or tone, is presented for a set period (e.g., 10 seconds). If the rat does not move to the other compartment during the CS, an unconditioned stimulus (US), a mild footshock, is delivered through the grid floor. The shock continues until the rat escapes to the other compartment.

-

Testing: Once the animals are trained to consistently avoid the shock by moving during the CS (an avoidance response), they are treated with amisulpride or a vehicle.

-

Measurement: The number of successful avoidance responses (moving during the CS) and escape responses (moving during the US) is recorded. A compound is considered to have an antipsychotic-like profile if it selectively reduces avoidance responses at doses that do not affect escape responses, indicating that the effect is not due to simple motor impairment or sedation.[4]

Clinical Development and Efficacy

Amisulpride has been evaluated in numerous clinical trials, demonstrating efficacy for both positive and negative symptoms of schizophrenia.

Efficacy in Schizophrenia

Clinical trials have consistently shown that amisulpride is superior to placebo and at least as effective as first-generation antipsychotics like haloperidol (B65202) and other atypical agents such as risperidone (B510) and olanzapine (B1677200) in treating the overall symptoms of schizophrenia.[3][16] A large meta-analysis identified amisulpride as one of the most effective antipsychotics, second only to clozapine (B1669256), for reducing overall symptoms.[17][18]

| Study / Meta-analysis | Comparator(s) | Key Efficacy Findings (PANSS/BPRS) |